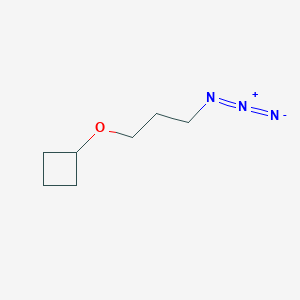

3-Azidopropoxycyclobutane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Azidopropoxycyclobutane (APCB) is a cyclic compound that contains a cyclobutane ring with an azide group and a propoxy group attached to it. It has gained significant attention in the scientific community due to its unique chemical properties and potential applications in various fields. In

Applications De Recherche Scientifique

- Cyclobutane Synthesis : The [2 + 2] cycloaddition is a key method for constructing cyclobutanes. Researchers have employed this reaction to synthesize cyclobutane-containing natural products, leveraging different reaction mechanisms .

- Total Synthesis of Natural Products : Cyclobutane motifs appear in diverse natural products with intriguing structures and broad bioactivities. For instance, Pfizer’s Xeljanz, a medication for rheumatoid arthritis, incorporates a cyclobutane subunit. Abrocitinib, approved by the FDA, replaces a piperidine structure with a 1,3-disubstituted cyclobutane, enhancing selectivity .

- Cyclobutane-Containing Diacid Building Blocks (CBDAs) : Researchers have synthesized CBDAs from biomass-derived starting materials. These building blocks hold promise for sustainable and environmentally friendly chemical processes .

- Pharmaceutical Candidates : Cyclobutane-containing natural products exhibit antibacterial, antiviral, and immunosuppressant properties. Their distinctive structures make them valuable candidates for drug discovery .

- Modulation of ADMET Properties : Incorporating cyclobutane motifs into pharmaceuticals can enhance clinical efficacy and improve absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties .

- Biosynthesis in Organisms : Cyclobutane-containing secondary metabolites are biosynthesized by various organisms, from land plants to marine life forms. This highlights the biological significance of cyclobutane motifs in evolution .

- Medicinal Chemistry Design : Cyclobutane motifs serve as crucial building blocks and functional groups in medicinal chemistry. They contribute to the design of novel drug structures .

- Ring Strain Reduction : While cyclobutanes possess high ring strain, gem-dialkyl substituents or other functionalities can reduce this strain. These modified structures exist not only in artificial molecules but also in complex natural products .

Chemical Synthesis and Total Synthesis

Biorenewable Building Blocks

Drug Discovery and Medicinal Chemistry

Biological Evolution and Secondary Metabolites

Functional Groups and Synthetic Building Blocks

Ring Strain and Reactivity

Propriétés

IUPAC Name |

3-azidopropoxycyclobutane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O/c8-10-9-5-2-6-11-7-3-1-4-7/h7H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOZRJTSBWFRWIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OCCCN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2838667.png)

![3-{[(4aS,9bS)-2,8-dimethyl-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indol-5-yl]sulfonyl}-2,4-dichloropyridine](/img/structure/B2838671.png)

![N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2838672.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide](/img/structure/B2838681.png)

![1-[4-(2,3,4-Trimethoxybenzoyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2838682.png)

![6,8-Dichloro-2-ethylimidazo[1,2-b]pyridazine](/img/structure/B2838683.png)

![Methyl 2-[[(Z)-3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2838685.png)

![3-{3-[(Diethylamino)sulfonyl]phenyl}-1-phenylpyrazole-4-carbaldehyde](/img/structure/B2838689.png)